Viridicatol Enantiomer-Dependent Antibacterial Activity: (Sa)-(+)-Viridicatol Active vs. (Ra)-(-)-Viridicatol Inactive
Viridicatol's antibacterial activity is strictly enantiomer-dependent. In direct head-to-head testing of purified enantiomers isolated from Penicillium christenseniae SD.84, (Sa)-(+)-viridicatol (compound 4) exhibited measurable MIC values of 12.4 μM against methicillin-sensitive Staphylococcus aureus and 24.7 μM against methicillin-resistant S. aureus (MRSA), whereas (Ra)-(-)-viridicatol (compound 1) demonstrated no inhibitory activity against either strain . This enantiomeric specificity is a critical procurement consideration: racemic viridicatol or material containing predominantly the inactive enantiomer will yield diminished or absent antimicrobial activity.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against S. aureus and MRSA |
|---|---|
| Target Compound Data | (Sa)-(+)-viridicatol: MIC = 12.4 μM (S. aureus), 24.7 μM (MRSA) |
| Comparator Or Baseline | (Ra)-(-)-viridicatol: No inhibitory activity |
| Quantified Difference | Complete activity loss with opposite enantiomer |
| Conditions | Antimicrobial assay against Staphylococcus aureus and methicillin-resistant S. aureus; compounds isolated from Penicillium christenseniae SD.84 |
Why This Matters
Procurement of chirally pure (Sa)-(+)-viridicatol or authenticated material with defined enantiomeric composition is essential for reproducible antimicrobial research; racemic or mis-specified material may yield false-negative results.
